

# Application Notes and Protocols: Mevidalen in Functional MRI Studies of Brain Connectivity

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## Compound of Interest

Compound Name: Mevidalen

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Disclaimer: As of December 2025, detailed results and specific protocols from functional MRI (fMRI) studies on **Mevidalen** (LY-3154207) are not publicly available. A Phase 1 study (NCT04523992) was completed in early 2022 to assess changes in intrinsic functional connectivity in resting-state networks in healthy adults after a single dose of **Mevidalen**, but the findings have not been published.[1] The following application notes and protocols are based on the known mechanism of action of **Mevidalen**, general principles of pharmacological fMRI, and protocols from studies on similar dopaminergic agents. The quantitative data presented is illustrative.

## Introduction to Mevidalen

**Mevidalen** (LY-3154207) is a selective positive allosteric modulator (PAM) of the dopamine D1 receptor.[2] Unlike direct agonists, **Mevidalen** enhances the affinity of the D1 receptor for its endogenous ligand, dopamine.[1][3][4] This mechanism is thought to amplify dopaminergic signaling in a more physiologically regulated manner, potentially offering a wider therapeutic window and reducing the risk of tolerance associated with direct agonists.[1][5] **Mevidalen** is under investigation for the treatment of cognitive and motor impairments in neurodegenerative disorders such as Lewy body dementia, Parkinson's disease, and Alzheimer's disease.[1][2][6][7]

## Rationale for fMRI Studies of Mevidalen

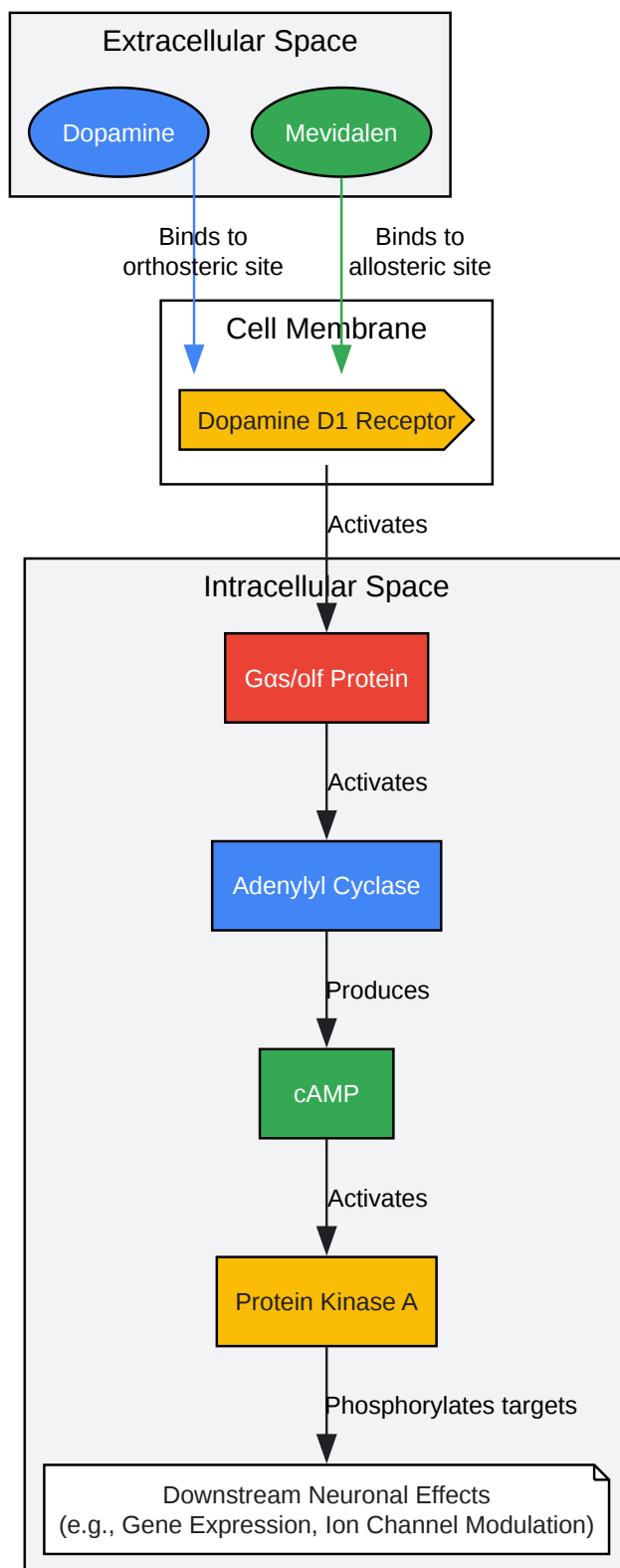
Resting-state functional MRI (rs-fMRI) is a non-invasive neuroimaging technique that measures spontaneous fluctuations in the blood-oxygen-level-dependent (BOLD) signal to map intrinsic functional connectivity networks in the brain.[8] Given that dopamine, particularly via the D1 receptor, plays a crucial role in modulating neuronal activity and connectivity within key cognitive and motor circuits, rs-fMRI is an ideal tool to investigate the pharmacodynamic effects of **Mevidalen**.

Potential applications of fMRI in **Mevidalen** research include:

- **Target Engagement:** Demonstrating that **Mevidalen** modulates connectivity in dopamine-rich brain regions and associated networks.
- **Dose-Response Relationship:** Characterizing how different doses of **Mevidalen** affect brain connectivity.
- **Translational Biomarker:** Using changes in functional connectivity as a biomarker for pro-cognitive or pro-motor effects in clinical trials.
- **Patient Stratification:** Identifying patient populations most likely to respond to **Mevidalen** based on baseline connectivity patterns.

## Signaling Pathway of Mevidalen

**Mevidalen** acts as a D1 receptor PAM. It binds to an allosteric site on the D1 receptor, distinct from the dopamine binding site. This binding event induces a conformational change in the receptor that increases its affinity for dopamine. When dopamine binds to the **Mevidalen**-bound receptor, it leads to a more robust activation of the downstream signaling cascade, primarily through the Gαs/olf G-protein, leading to adenylyl cyclase activation, increased cyclic AMP (cAMP) production, and subsequent activation of Protein Kinase A (PKA).



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**Mevidalen's** signaling pathway as a D1 receptor PAM.

# Representative Experimental Protocol for a Pharmacological rs-fMRI Study

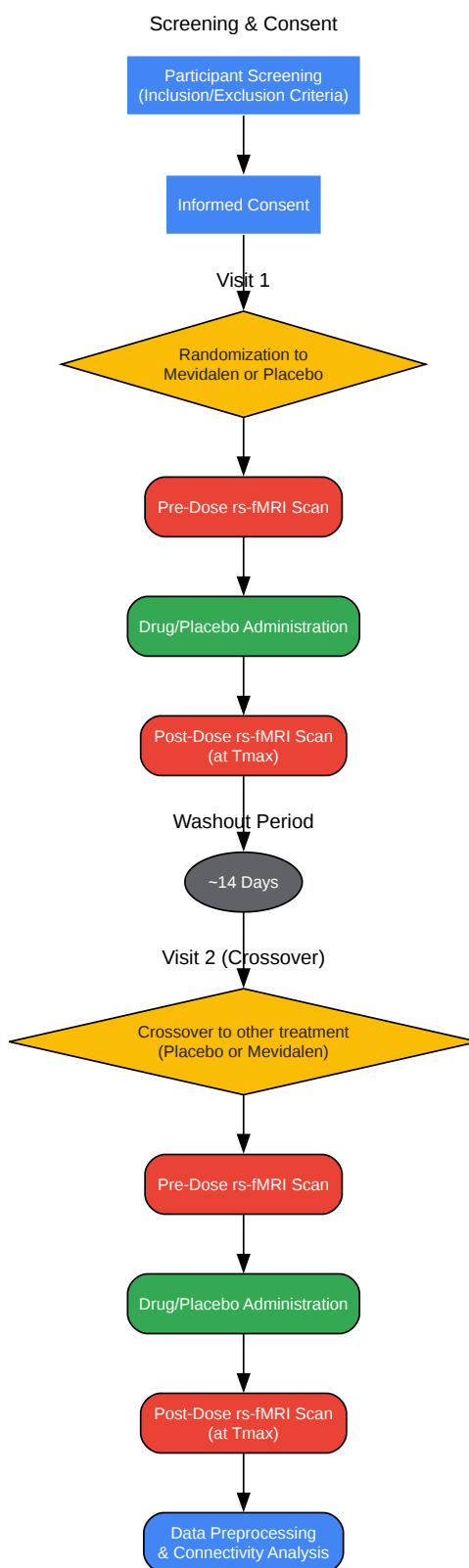
This protocol is a representative example for a double-blind, placebo-controlled, crossover study in healthy volunteers.

## 4.1. Participant Recruitment

- Inclusion Criteria: Healthy male and female volunteers, aged 18-55 years, with no history of neurological or psychiatric disorders. Participants should be right-handed and provide written informed consent.
- Exclusion Criteria: Standard MRI contraindications (e.g., metallic implants), history of significant medical conditions, use of psychoactive medications, and contraindications for **Mevidalen**.

## 4.2. Study Design

- A randomized, double-blind, placebo-controlled, crossover design.
- Each participant will attend two study visits, separated by a washout period of at least 14 days.
- On each visit, participants will receive a single oral dose of either **Mevidalen** (e.g., 30 mg) or a matching placebo.
- Two rs-fMRI scans will be performed on each visit: one pre-dose (baseline) and one post-dose (at the approximate time of peak plasma concentration, e.g., 2 hours post-dose).<sup>[3][4]</sup>



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